

Check Availability & Pricing

[Compound Name] structural analysis and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PANMe	
Cat. No.:	B1193387	Get Quote

An In-depth Technical Guide to the Structural Analysis and Properties of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as TAGRISSO®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a critical therapeutic agent in the management of non-small cell lung cancer (NSCLC).[1] Developed by AstraZeneca, it was specifically engineered to selectively target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly emerges following treatment with first- or second-generation EGFR TKIs.[1][2][3][4] A significant advantage of Osimertinib is its markedly lower activity against wild-type (WT) EGFR, leading to a more favorable toxicity profile compared to its predecessors.[1] This guide offers a detailed examination of Osimertinib's structural features, physicochemical characteristics, and pharmacological profile, supported by quantitative data, experimental methodologies, and visualizations of key molecular pathways.

Structural Analysis

Osimertinib is a mono-anilino-pyrimidine compound.[1][3][5] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide, and it is typically administered as a mesylate salt.[6] The structure's key feature is a reactive acrylamide group, which facilitates the irreversible inhibition



of its target by forming a covalent bond with a specific cysteine residue in the ATP-binding site of the EGFR kinase domain.[1][4][7][8]

Crystallographic Data

The crystal structure of Osimertinib mesylate (Form B) has been resolved using synchrotron X-ray powder diffraction data.[9][10] It crystallizes in the P-1 space group.[9][10] The crystal structure reveals alternating layers of cation-anion interactions and is characterized by specific hydrogen bonds between the cation and the anion.[9][10] X-ray crystallography of Osimertinib in complex with the EGFR kinase domain (specifically the T790M/V948R mutant) confirms its binding mode within the ATP pocket and its covalent linkage to Cysteine 797 (Cys797).[11][12]

Crystallographic Parameter	Osimertinib Mesylate (Form B)
Crystal System	Triclinic
Space Group	P-1 (#2)
a (Å)	11.42912(17)
b (Å)	11.72274(24)
c (Å)	13.32213(22)
α (°)	69.0265(5)
β (°)	74.5914(4)
y (°)	66.4007(4)
Volume (ų)	1511.557(12)
Z	2
Data sourced from Cambridge University Press. [9][10]	

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the chemical structure of Osimertinib and its degradation products.[14][15][16] 2D NMR techniques, such as



HSQC (¹H-¹³C), have been employed to elucidate the protonation sites of the molecule in solution.[9] These studies are critical for understanding the molecule's behavior in a physiological environment and for quality control during manufacturing.

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of Osimertinib are integral to its clinical efficacy, influencing its absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Data

Property	Value	Source
Molecular Formula	C28H33N7O2	[6]
Molecular Weight	499.61 g/mol	[17]
рКа	9.5 (aliphatic amine), 4.4 (aniline)	[18]
Solubility	Slightly soluble in water (3.1 mg/mL at 37°C)	[18]
Absolute Bioavailability	70% (90% CI 67, 73)	[18]

Pharmacokinetic Data

Osimertinib exhibits dose-proportional pharmacokinetics.[18] Following oral administration, it is well-absorbed, with extensive tissue distribution.



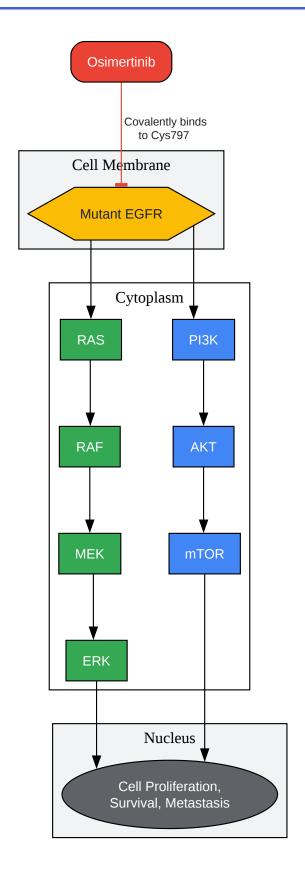
Parameter	Value	Source
Tmax (median)	6 hours (range 3-24)	[18]
Apparent Plasma Clearance	14.3 L/h	[18][19]
Apparent Volume of Distribution (Vss/F)	918 L	[18][19]
Terminal Half-life (t½)	~44 hours	[18]
Time to Steady State	~15 days	[18]
Metabolism	Primarily via CYP3A4/5	[20]

Mechanism of Action and Signaling Pathway

Osimertinib is a potent and selective inhibitor of mutant EGFR.[1][3] Its primary mechanism involves the irreversible, covalent binding to the Cys797 residue located in the ATP-binding site of the EGFR kinase domain.[3][7][8][21][22] This covalent bond formation effectively blocks the kinase activity of EGFR, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of downstream signaling pathways.[7]

The drug is highly selective for both sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[3][4][23][24][25] This selectivity is crucial for its improved therapeutic window. By inhibiting EGFR, Osimertinib effectively shuts down key signaling cascades that drive tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][26]





Click to download full resolution via product page

EGFR Signaling Pathway and Point of Inhibition by Osimertinib.



Biological Activity and Resistance In Vitro Potency

Osimertinib demonstrates potent inhibitory activity against EGFR mutations. Unlike first-generation TKIs, it effectively inhibits the phosphorylation of EGFR in cell lines harboring the T790M mutation with high potency.[3]

EGFR Status	Cell Line	IC50 (nM)
L858R/T790M	H1975	<15
ex19del/T790M	PC-9VanR	<15
Wild-Type	Various	480 - 1865
Data represents mean IC ₅₀ values for EGFR phosphorylation inhibition.[3]		

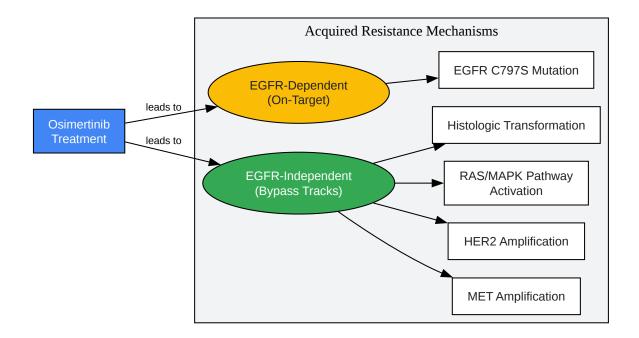
Mechanisms of Acquired Resistance

Despite the initial efficacy of Osimertinib, acquired resistance inevitably develops.[2] The mechanisms are heterogeneous and can be broadly classified into EGFR-dependent and EGFR-independent pathways.[2][25]

- EGFR-Dependent Mechanisms: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of Osimertinib.[22][27]
- EGFR-Independent Mechanisms: These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Common mechanisms include:
 - MET Amplification: This is one of the most frequent bypass tracks observed. [27][28]
 - HER2 Amplification[22]
 - Activation of the RAS-MAPK pathway (e.g., KRAS, BRAF mutations)[21][27]



- PIK3CA mutations[21]
- Phenotypic Transformation: In some cases, the tumor histology can change, for example, transforming to small cell lung cancer.[25]



Click to download full resolution via product page

Logical Relationship of Osimertinib Resistance Mechanisms.

Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize inhibitors like Osimertinib.

In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits (e.g., ADP-Glo™) and is designed to measure the enzymatic activity of EGFR and determine the IC₅₀ value of an inhibitor.[29][30]



1. Reagent Preparation:

- Prepare a stock solution of Osimertinib in 100% DMSO.
- Create serial dilutions of Osimertinib in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.
- Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
- Dilute the recombinant EGFR enzyme (e.g., T790M/L858R mutant) to the desired concentration in the kinase assay buffer.

2. Kinase Reaction:

- Add 5 μ L of the diluted Osimertinib or vehicle control (DMSO) to the wells of a 96-well or 384-well plate.
- Add 10 μL of the kinase reaction master mix (substrate + ATP) to each well.
- Initiate the reaction by adding 10 μ L of the diluted EGFR enzyme solution. The final reaction volume is 25 μ L.
- Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

- Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 50 μL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

- Measure the luminescence using a microplate reader.
- Subtract the background luminescence (from "no enzyme" control wells).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Click to download full resolution via product page

Start [label="Start", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; Prep [label="Reagent Preparation\n(Inhibitor,



```
Enzyme, Substrate, ATP)", fillcolor="#F1F3F4", fontcolor="#202124"];
Reaction [label="Kinase Reaction Incubation\n(Add reagents to plate,
30°C for 60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Stop
[label="Stop Reaction & Deplete ATP\n(Add ADP-Glo™ Reagent, RT for 40
min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect
[label="Signal Generation\n(Add Kinase Detection Reagent, RT for 30
min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Measure
Luminescence\n(Plate Reader)", fillcolor="#5F6368",
fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(Calculate %
Inhibition, Determine IC50)", fillcolor="#202124",
fontcolor="#FFFFFF"]; End [label="End", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prep; Prep -> Reaction; Reaction -> Stop; Stop -> Detect;
Detect -> Read; Read -> Analyze; Analyze -> End; }
```

Workflow for a Luminescent EGFR Kinase Assay.

X-ray Crystallography of EGFR-Osimertinib Complex

This protocol provides a generalized workflow for determining the crystal structure of the EGFR kinase domain bound to Osimertinib.[1]

- 1. Protein Expression and Purification:
- Express the EGFR kinase domain (e.g., a mutant like T790M/V948R) in a suitable expression system, such as insect (Sf9) or mammalian (HEK293) cells.
- Purify the protein using a series of chromatography techniques, including affinity (e.g., Ni-NTA), ion exchange, and size-exclusion chromatography, to achieve high purity.
- 2. Complex Formation:
- Incubate the purified EGFR kinase domain with a molar excess of Osimertinib (typically 2-5 fold) to ensure complete binding to the active site. Allow the covalent reaction to proceed for a defined period.
- 3. Crystallization:



- Screen a wide range of crystallization conditions (e.g., different pH levels, precipitants like PEG, and salt concentrations) using high-throughput vapor diffusion methods (sitting or hanging drop).
- Optimize initial "hits" to obtain diffraction-quality crystals.
- 4. Data Collection and Structure Determination:
- Cryo-protect the crystals and collect X-ray diffraction data, often at a synchrotron source for high-intensity beams.
- Process the diffraction data (indexing, integration, and scaling).
- Solve the structure using molecular replacement with a known EGFR structure as a search model.
- Refine the model against the experimental data, building the Osimertinib molecule into the electron density map. Validate the final structure.

Conclusion

Osimertinib is a prime example of successful structure-guided drug design, resulting in a highly potent and selective inhibitor for specific forms of non-small cell lung cancer.[1][13] Its unique covalent mechanism of action provides durable inhibition of mutant EGFR, including the key T790M resistance mutation.[4] While acquired resistance remains a clinical challenge, a thorough understanding of its mechanisms is paving the way for next-generation inhibitors and combination therapies. The comprehensive structural, physicochemical, and pharmacological data presented in this guide provides a foundational resource for ongoing research and development efforts in oncology and targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osimertinib Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) |
 Powder Diffraction | Cambridge Core [cambridge.org]
- 10. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) |
 Powder Diffraction | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands PMC [pmc.ncbi.nlm.nih.gov]
- 13. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. Osimertinib | C28H33N7O2 | CID 71496458 PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. tga.gov.au [tga.gov.au]
- 19. Population Pharmacokinetics of Osimertinib in Patients With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exposure—Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer | MDPI [mdpi.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Mechanisms of resistance to osimertinib PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of Action TAGRISSO® (osimertinib) [tagrissohcp.com]



- 24. bocsci.com [bocsci.com]
- 25. The role of osimertinib in epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [[Compound Name] structural analysis and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193387#compound-name-structural-analysis-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com